An In-depth Technical Guide to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: From Discovery to Contemporary Applications
An In-depth Technical Guide to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: From Discovery to Contemporary Applications
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This pivotal heterocyclic scaffold, a cornerstone in medicinal and agricultural chemistry, owes its origins to the foundational work on pyrazole synthesis in the late 19th century. We will delve into the historical context of its discovery, detail the evolution of its synthetic methodologies, present its physicochemical properties, and explore its significant role as a privileged scaffold in modern drug discovery and other technological domains. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecule.
Discovery and Historical Context: A Legacy of the Knorr Pyrazole Synthesis
The history of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported a seminal reaction that would come to be known as the Knorr pyrazole synthesis .[1][2][3] This versatile and enduring method involves the condensation of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone.[3] Knorr's initial publication in the Berichte der deutschen chemischen Gesellschaft detailed the reaction of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, a compound that laid the groundwork for the development of the first synthetic antipyretic drug, Antipyrine.[1]
While the exact first synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is not readily pinpointed in a singular landmark publication, its conceptual discovery is a direct extension of Knorr's work. The readily available β-dicarbonyl compound, diethyl oxalacetate, provides the necessary backbone for the formation of the pyrazolone ring with a carboxylic acid functionality at the 4-position upon reaction with hydrazine. The historical significance, therefore, lies in the establishment of a robust and generalizable synthetic route that logically encompasses the creation of this particular pyrazole derivative. The early availability of hydrazine, first synthesized by Theodor Curtius in 1887, and the development of methods for its production, further enabled the exploration of pyrazole chemistry.[4]
The fundamental reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] In the case of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, the key starting material is a derivative of oxalacetic acid.
The Cornerstone Synthesis: From Diethyl Oxalacetate to the Pyrazolone Core
The most direct and widely employed method for the synthesis of the 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid core structure involves the reaction of diethyl oxalacetate with hydrazine. This reaction proceeds via the classic Knorr pyrazole synthesis mechanism.
Reaction Mechanism
The synthesis is typically carried out with the ethyl ester of the target molecule, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. The mechanism can be described as follows:
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Initial Condensation: The more reactive keto-carbonyl group of diethyl oxalacetate reacts with one of the amino groups of hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl group.
-
Elimination: This is followed by the elimination of an ethanol molecule to form the stable five-membered pyrazolone ring.
-
Hydrolysis (optional): The resulting ethyl ester can be hydrolyzed under acidic or basic conditions to yield the final 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid.
Caption: Synthetic pathway for 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This protocol is a representative modern procedure for the synthesis of the ethyl ester, a direct precursor to the target carboxylic acid.
Materials:
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Diethyl oxalacetate sodium salt
-
Hydrazine hydrate (85%) or Hydrazine hydrochloride
-
Toluene
-
Acetic acid
-
Ethyl acetate
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether
-
Hexanes
Procedure:
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In a reaction vessel, dissolve diethyl oxalacetate sodium salt in toluene.
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Slowly add acetic acid to the solution and stir at room temperature for 30 minutes.
-
Add hydrazine hydrate or hydrazine hydrochloride to the reaction mixture and continue stirring at room temperature for another 30 minutes.
-
Heat the reaction mixture to 100°C and maintain this temperature overnight with continuous stirring.
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After cooling to room temperature, extract the product with ethyl acetate.
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Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a crude solid.
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Triturate the crude product with a 2:1 mixture of diethyl ether and hexanes to yield the purified ethyl 3-oxo-4,5-dihydro-1H-pyrazole-5-carboxylate as an off-white solid.
Evolution of Synthetic Methodologies
While the Knorr synthesis remains a fundamental and widely used method, several other approaches for the synthesis of pyrazole-4-carboxylic acids have been developed over the years, aiming for improved yields, regioselectivity, and substrate scope.
| Synthetic Method | Key Features | Starting Materials | Reference |
| Knorr Pyrazole Synthesis | The classical and most direct route. | 1,3-Dicarbonyl compounds (e.g., diethyl oxalacetate), Hydrazines | [3] |
| Vilsmeier-Haack Reaction | Involves formylation of ketone hydrazones followed by oxidation. Useful for creating substituted pyrazole-4-carbaldehydes which are then oxidized to the carboxylic acid. | Ketone hydrazones, Vilsmeier reagent (POCl₃/DMF) | [6][7] |
| Three-Component Reactions | One-pot synthesis offering efficiency and diversity. | Aldehydes, β-ketoesters, Hydrazines | [8] |
| From Furan-2,3-diones | Reaction with hydrazines or hydrazones to yield pyrazole-3-carboxylic acids. | 4-Benzoyl-5-phenyl-2,3-furandione, Hydrazines | [9] |
Physicochemical Properties
Detailed physicochemical data for the unsubstituted 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is not extensively reported in readily available literature. However, based on the properties of similar carboxylic acids and pyrazole derivatives, the following can be inferred:
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Appearance: Likely a white to off-white crystalline solid.
-
Solubility: As a carboxylic acid, it is expected to have low solubility in nonpolar organic solvents and higher solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt is formed.[10][11] The pyrazolone ring also contributes to its polarity.
-
Acidity: The carboxylic acid group will be the primary acidic proton. The N-H proton of the pyrazolone ring is also weakly acidic.
-
Melting Point: Carboxylic acids generally have relatively high melting points due to strong intermolecular hydrogen bonding.[10][11] For comparison, the related pyrazole-4-carboxylic acid has a reported melting point of 204-213 °C.
-
Tautomerism: It is important to note that pyrazolones can exist in several tautomeric forms (keto-enol and different N-protonated forms). The predominant tautomer can depend on the solvent and substitution pattern.
A Privileged Scaffold in Drug Discovery and Beyond
The 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid core is considered a "privileged scaffold" in medicinal chemistry.[12] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and dipole-dipole interactions. The carboxylic acid group provides a key site for salt formation and strong hydrogen bonding, which is often crucial for binding to biological receptors.
Applications in Pharmaceuticals
Derivatives of this scaffold have been investigated for a wide array of therapeutic applications:[5][13]
-
Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer compounds.[14] For instance, derivatives of pyrazole-3-carboxylic acid have been explored as building blocks for potential anticancer drugs.
-
Anti-inflammatory Agents: The pyrazolone ring is historically associated with anti-inflammatory and analgesic properties, as seen in early drugs like antipyrine.
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[5]
-
Antiviral Agents: More recently, pyranopyrazole derivatives, which can be synthesized from pyrazolone precursors, have been investigated as potential inhibitors of human coronaviruses.[15]
Caption: Therapeutic applications of the core scaffold.
Agrochemical Significance
The pyrazole-4-carboxamide structure is a key component in a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[16] While the commercially successful fungicides are typically amides derived from a substituted pyrazole-4-carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), the underlying pyrazole carboxylic acid core is the essential precursor.[16] These fungicides are vital for controlling a broad spectrum of fungal diseases in major crops.
Conclusion
From its conceptual origins in Ludwig Knorr's foundational work on pyrazole synthesis, 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid has evolved into a molecule of significant importance in both medicinal and agricultural chemistry. Its straightforward and versatile synthesis, coupled with its favorable physicochemical properties and ability to serve as a privileged scaffold for interacting with biological targets, ensures its continued relevance. As the demand for novel therapeutics and more effective agrochemicals grows, the exploration of new derivatives and applications of this enduring heterocyclic core will undoubtedly continue to be a fruitful area of research and development.
References
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]
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Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]
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An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2018). Russian Journal of Organic Chemistry, 54(1), 108–116.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(4), 1839.
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CID 66846971 | C8H8N4O4. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(12), 1698.
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1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2023). Scientific Reports, 13(1), 1098.
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The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Retrieved from [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
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Pyrazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1161–1174.
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules, 29(3), 738.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances, 8(20), 11050–11064.
- Preparation of sodium diethyl oxalacetate. (1990). Google Patents.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2015). Molecules, 20(9), 16936–16949.
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ethyl azodicarboxylate. (n.d.). Organic Syntheses. Retrieved from [Link]
- Manufacture of hydrazine. (1954). Google Patents.
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